2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
Description
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride (CAS: 782504-66-9) is a piperidine derivative featuring a benzyl group substituted with a trifluoromethyl (-CF₃) group at the meta position. The compound’s structure combines a piperidine ring (a six-membered amine heterocycle) with a lipophilic trifluoromethyl-benzyl moiety, which enhances metabolic stability and influences binding interactions in biological systems .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-5-3-4-10(8-11)9-12-6-1-2-7-17-12;/h3-5,8,12,17H,1-2,6-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFRESSJJYDIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC(=CC=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-trifluoromethyl-benzyl chloride from 3-trifluoromethyl-benzyl alcohol using thionyl chloride.
Nucleophilic Substitution: The 3-trifluoromethyl-benzyl chloride is then reacted with piperidine in the presence of a base such as sodium carbonate to form 2-(3-Trifluoromethyl-benzyl)-piperidine.
Hydrochloride Formation: The final step involves the conversion of 2-(3-Trifluoromethyl-benzyl)-piperidine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Methyl-substituted piperidine derivatives.
Substitution: Various substituted benzyl-piperidine derivatives.
Scientific Research Applications
Pharmacological Studies
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride has been investigated for its potential as:
- Analgesics : Compounds with similar structures have shown promise in pain relief applications.
- Anti-inflammatory Agents : Its biological activity may extend to reducing inflammation.
- Neurological Applications : Research indicates that it may modulate neurotransmitter systems, making it a candidate for treating neuropsychiatric disorders .
Binding Affinity Studies
Studies have highlighted the compound's binding affinity at various receptor sites, particularly:
- NMDA Receptors : It has been noted that derivatives with trifluoromethyl groups exhibit increased binding affinity compared to their non-trifluoromethyl counterparts. For instance, compounds with similar modifications displayed significant inhibition of [^3H]TCP binding, indicating potential therapeutic relevance in neurological disorders .
Structure-Activity Relationship (SAR) Investigations
Research into the structure-activity relationships of piperidine derivatives has revealed that:
- Modifications to the piperidine or benzyl moiety can significantly affect biological activity.
- The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and bioactivity, making it an attractive target for further drug development .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism by which 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride exerts its effects depends on its specific application. In pharmacology, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its molecular targets.
Comparison with Similar Compounds
Structural Analogs with Trifluoromethyl-Benzyl Modifications
Key analogs include piperidine and pyrrolidine derivatives with trifluoromethyl groups at varying positions on the benzyl ring. These substitutions significantly alter electronic properties and steric effects:
| Compound Name | CAS Number | Structural Features | Similarity Score | Notable Properties/Activities |
|---|---|---|---|---|
| (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl | 1391407-62-7 | Pyrrolidine ring; CF₃ at para position | 1.00 | High structural similarity; unstudied |
| (R)-2-(2-(Trifluoromethyl)phenyl)piperidine HCl | 1391417-19-8 | Piperidine ring; CF₃ at ortho position | 0.94 | Potential stereoselective binding |
| (S)-2-(2-(Trifluoromethyl)phenyl)piperidine HCl | 1391478-72-0 | Enantiomer of above | 0.94 | Chiral specificity in activity |
Key Observations :
Piperidine Derivatives with Diverse Benzyl Substituents
Substituents on the benzyl group modulate lipophilicity, solubility, and bioactivity:
| Compound Name | CAS Number | Substituent on Benzyl Group | Key Applications/Findings |
|---|---|---|---|
| 2-(3-Fluoro-benzyl)-piperidine HCl | 1172356-91-0 | Fluorine at meta | Improved metabolic stability |
| 3-(3-Ethoxy-benzyl)-piperidine HCl | 1171079-15-4 | Ethoxy at meta | Unspecified neuropharmacological use |
| Hexylcaine Hydrochloride | 532-14-7 | Cyclohexylamino-propanol | Local anesthetic (1–5% solutions) |
Key Observations :
Pharmacologically Active Piperidine Analogs
Piperidine derivatives are prominent in neuropharmacology:
- Donepezil Hydrochloride : A benzylpiperidine acetylcholinesterase (AChE) inhibitor with a para-methoxybenzyl group. The meta-CF₃ substitution in the target compound may reduce AChE affinity but improve selectivity for other targets (e.g., NMDA receptors) .
- α-Eucaine : A historical local anesthetic with a tetramethyl-piperidine structure. The target compound’s benzyl-CF₃ group may confer longer duration of action .
Research Implications and Gaps
- Antimicrobial Potential: Analogs with diethylaminoethyl or morpholinoethyl side chains exhibit antibacterial/antifungal activity (e.g., compounds 4a, 6f in ). The target compound’s CF₃ group could enhance membrane penetration .
- Safety Profile: Limited toxicological data exist; standard piperidine handling protocols (e.g., PPE for inhalation/contact) are recommended based on analogs .
Biological Activity
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H17ClF3N
- Molecular Weight : 279.73 g/mol
- CAS Number : 193357-81-2
The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological activities, including:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways, which could have implications for conditions like diabetes or obesity.
Biological Activity Data
Case Studies
-
Antidepressant Activity :
A study investigating the antidepressant potential of piperidine derivatives found that compounds similar to this compound exhibited significant improvements in depression-like behaviors in animal models. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain, suggesting a dual-action on both serotonin and norepinephrine transporters. -
Antimicrobial Properties :
Research has shown that piperidine derivatives possess antimicrobial properties against various bacterial strains. A particular focus was on the compound's ability to disrupt bacterial cell membranes, leading to cell lysis. This activity was assessed using standard disk diffusion methods against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 50 µg/mL. -
Enzyme Targeting :
Investigation into the enzyme inhibition capabilities revealed that this compound could inhibit PTGR2 activity with an IC50 value around 79 µM. This suggests potential applications in inflammatory conditions where prostaglandin metabolism is altered .
Q & A
Q. How can isotopic labeling (e.g., ¹⁸F) facilitate mechanistic studies of this compound in neurological models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
